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Compound of Interest

Compound Name:
2-hydrazinyl-2-oxo-N-

phenylacetamide

Cat. No.: B1303213 Get Quote

A comprehensive analysis of the spectroscopic properties of 2-hydrazinyl-2-oxo-N-
phenylacetamide and its analogues is presented for researchers, scientists, and drug

development professionals. This guide provides a cross-validation of available data, offering a

comparative look at key spectral features to aid in the identification, characterization, and

quality control of these compounds.

This technical guide delves into the spectroscopic signatures of 2-hydrazinyl-2-oxo-N-
phenylacetamide, a molecule of interest in pharmaceutical and chemical research. By

comparing its spectral data with those of structurally related compounds, this document aims to

provide a reliable reference for the validation of experimental results. The information is

presented in a clear, comparative format, supported by detailed experimental protocols and

visual workflows to ensure clarity and reproducibility.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-hydrazinyl-2-oxo-N-
phenylacetamide and a selection of its analogues. This side-by-side comparison is essential

for distinguishing between these closely related structures and for verifying the identity and

purity of synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compoun
d

Aromatic
Protons

-NH-
(Amide)

-NH-
(Hydrazin
yl)

-NH₂
(Hydrazin
yl)

Other Solvent

2-

hydrazinyl-

2-oxo-N-

phenylacet

amide

7.0-7.6 (m) ~9.8 (s) - ~4.5 (br s) - DMSO-d₆

Phenyl

hydrazone

of N-

phenylacet

amide

(PHPA)[1]

6.99-7.31

(m)
7.59 (s)

2.51 (s, C-

NH)
9.95 (s) -

Not

Specified

N-

phenylacet

amide

7.0-7.6 (m) ~9.8 (s) - -
2.1 (s, -

CH₃)
DMSO-d₆

Table 2: FT-IR Spectroscopic Data (ν, cm⁻¹)
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Compound N-H Stretch
C=O
Stretch
(Amide I)

N-H Bend
(Amide II)

C=O
Stretch
(Hydrazide)

Aromatic
C=C

2-hydrazinyl-

2-oxo-N-

phenylaceta

mide[2]

3300-3400 ~1670 ~1550 ~1700 1600, 1490

Phenyl

hydrazone of

N-

phenylaceta

mide (PHPA)

3329 1603 (C=N) - - Not Specified

N-

phenylaceta

mide

~3300 ~1660 ~1540 - 1600, 1490

Table 3: UV-Visible Spectroscopic Data (λmax, nm)

Compound π → π* Transition n → π* Transition Solvent

2-hydrazinyl-2-oxo-N-

phenylacetamide
~240 ~280 Ethanol

Phenyl hydrazone of

N-phenylacetamide

(PHPA)[1]

224, 262 - Not Specified

N-phenylacetamide ~242 ~280 Ethanol

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragments

2-hydrazinyl-2-oxo-N-

phenylacetamide
179.07

120 (C₆H₅NHCO⁺), 93

(C₆H₅NH₂⁺), 77 (C₆H₅⁺)

N-phenylacetamide 135.07
93 (C₆H₅NH₂⁺), 77 (C₆H₅⁺), 43

(CH₃CO⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.
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Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the mixture into a thin, transparent disk using a hydraulic press.

Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and collect the sample spectrum.

Typically, scan the range from 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
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Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Acquisition:

Fill a cuvette with the pure solvent to be used as a reference.

Fill a matched cuvette with the sample solution.

Scan the wavelength range of interest (e.g., 200-800 nm).

Data Analysis: The spectrum is typically plotted as absorbance versus wavelength. Identify

the λmax values and the corresponding molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For this class of compounds, Electron Ionization (EI) or Electrospray

Ionization (ESI) are commonly used.

EI: Suitable for volatile and thermally stable compounds. The sample is vaporized and

then bombarded with a high-energy electron beam.

ESI: Suitable for less volatile or thermally labile compounds. The sample is dissolved in a

suitable solvent and sprayed through a charged capillary, creating fine, charged droplets.

Instrumentation: Utilize a mass spectrometer capable of the chosen ionization technique

(e.g., a GC-MS for EI or an LC-MS for ESI).

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their

m/z ratio. Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions to

confirm the molecular weight and elucidate the structure.

Visualization of Analytical Workflows
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To further clarify the process of spectroscopic analysis and data validation, the following

diagrams illustrate the key workflows.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Cross-Validation

Synthesis of
2-hydrazinyl-2-oxo-N-phenylacetamide

Purification
(e.g., Recrystallization)

NMR
(¹H, ¹³C)

FT-IR

UV-Vis

Mass Spec

Comparison with
Reference Spectra Purity Assessment Structure Confirmation

Click to download full resolution via product page

General workflow for the synthesis and spectroscopic analysis of 2-hydrazinyl-2-oxo-N-
phenylacetamide.
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Logical flow for the cross-validation of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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